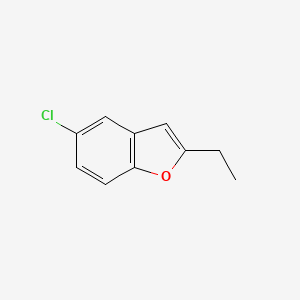

5-Chloro-2-ethylbenzofuran

Description

5-Chloro-2-ethylbenzofuran (CAS: 39178-59-1, molecular formula: C₁₀H₉ClO) is a halogenated benzofuran derivative characterized by a chloro substituent at the 5-position and an ethyl group at the 2-position of the benzofuran core .

The compound is synthesized via multi-step reactions, such as the oxidation of 5-chloro-2-(4-methylphenyl)-3-methylsulfanyl-1-benzofuran using 3-chloroperoxybenzoic acid, yielding a sulfinyl derivative with a 70% yield . Its structural conformation, confirmed by X-ray crystallography, reveals a planar benzofuran ring (mean deviation: 0.010 Å), which stabilizes the molecule through π-π stacking and van der Waals interactions .

Propriétés

IUPAC Name |

5-chloro-2-ethyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSTZTXWHQYVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482251 | |

| Record name | 5-Chloro-2-ethyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39178-59-1 | |

| Record name | 5-Chloro-2-ethyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Overview of 5-Chloro-2-ethylbenzofuran Synthesis

This compound is a chlorinated derivative of 2-ethylbenzofuran, a compound commonly synthesized via benzofuran ring construction followed by ethyl substitution and selective chlorination. The preparation methods generally involve:

- Formation of the benzofuran core,

- Introduction of the ethyl group at position 2,

- Selective chlorination at position 5.

Preparation of 2-Ethylbenzofuran Core

The synthesis of 2-ethylbenzofuran, the key intermediate, is typically achieved by:

Method A: Salicylaldehyde and 1-chloroacetone condensation under basic conditions

This classical method involves heating salicylaldehyde with 1-chloroacetone in a basic medium to form 2-acetylbenzofuran, which is subsequently reduced to 2-ethylbenzofuran via Wolff-Kishner reduction. This route is well-documented and provides good yields of the ethyl-substituted benzofuran core.Method B: Benzofuran acetylation and reduction

Starting from benzofuran, acetylation with acetic anhydride in the presence of phosphoric acid yields 2-acetylbenzofuran, which is then reduced to 2-ethylbenzofuran by Wolff-Kishner reduction.Method C: Intramolecular Wittig reaction from phenol derivatives

Phenol reacts with formaldehyde under reflux with zinc nitrate hexahydrate to form 2-hydroxymethylphenol, which is converted to a phosphonium salt and then treated with propionic anhydride and triethylamine to yield 2-ethylbenzofuran via intramolecular Wittig cyclization.

Selective Chlorination to this compound

Selective chlorination at the 5-position of benzofuran derivatives is challenging due to the electron-rich aromatic system. Methods include:

Direct chlorination of 2-ethylbenzofuran under controlled conditions using purified chlorine gas or other chlorinating agents to achieve selectivity. The reaction is monitored until the solution exhibits characteristic color changes indicating substitution completion.

Chlorination of precursors like 5-chlorosalicylaldehyde followed by ring closure and alkylation steps to yield the chlorinated benzofuran. This approach allows for better regioselectivity as the chlorine is introduced before the benzofuran ring is fully constructed.

Detailed Synthetic Route Example for this compound

One reported industrially feasible method involves:

Synthesis of 5-chlorosalicylaldehyde by passing purified chlorine gas into salicylaldehyde until the reaction mixture turns bright yellow, followed by ethanol precipitation and recrystallization.

Preparation of alpha-bromo-p-chloroacetophenone by bromination of p-chloroacetophenone in glacial acetic acid at controlled temperatures with slow bromine addition, crystallization, and purification.

Condensation and cyclization of 5-chlorosalicylaldehyde with alpha-bromo-p-chloroacetophenone in ethanolic potassium hydroxide under reflux, followed by filtration and recrystallization to yield the chlorinated benzofuran ketone intermediate.

Reduction of the ketone intermediate to the corresponding 2-ethyl derivative, typically via Wolff-Kishner or other hydride reduction methods, to obtain this compound.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of p-chloroacetophenone | p-chloroacetophenone, Br2, glacial acetic acid | 30-60 | 0.5-1 | ~90 | Slow bromine addition, crystallization |

| Chlorination of salicylaldehyde | Salicylaldehyde, purified Cl2, ethanol | 25-80 | 1-2 | High | Reaction ends when solution turns yellow |

| Condensation & Cyclization | 5-chlorosalicylaldehyde, alpha-bromoacetophenone, KOH, ethanol | 50-80 | 3-5 | ~90 | Reflux, recrystallization |

| Reduction of ketone intermediate | Wolff-Kishner or hydride reducing agent | 150-200 | Several | Variable | Converts ketone to ethyl group |

Research Findings and Industrial Considerations

The chlorination of salicylaldehyde prior to ring closure offers better regioselectivity and higher purity of the 5-chloro substitution compared to direct chlorination of benzofuran derivatives.

Use of controlled bromination and chlorination steps under mild temperatures minimizes side reactions and environmental impact, making the process suitable for scale-up.

The Wolff-Kishner reduction remains a preferred method for converting the acetyl group to an ethyl group due to its reliability and high yields, though alternative reductions are under investigation for greener chemistry approaches.

Catalyst selection and solvent choice, such as ethanol and glacial acetic acid, play critical roles in optimizing reaction rates and product crystallinity.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Chloro-2-ethylbenzofuran undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction involves the replacement of a hydrogen atom or another substituent with a different atom or group.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated that benzofuran derivatives, including 5-chloro-2-ethylbenzofuran, exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The cytotoxic effects of these compounds are often linked to their ability to interfere with critical signaling pathways involved in tumor growth and survival .

Mechanisms of Action

The mechanisms through which this compound exerts its effects include:

- Inhibition of Kinase Activity : Some studies suggest that this compound may inhibit serine-threonine kinases, which are crucial in cancer cell signaling pathways. For example, it has been observed to affect the AKT signaling pathway, leading to reduced cell viability in cancer models .

- Induction of Apoptosis : Compounds derived from benzofuran have been shown to induce apoptosis in cancer cells. The presence of halogen substituents enhances the pro-apoptotic properties of these compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research indicates that the position and nature of substituents on the benzofuran ring significantly affect its cytotoxic properties. For example, halogen substitutions at different positions have been correlated with varying levels of activity against cancerous cells .

Case Studies

Several studies have documented the efficacy of this compound in various experimental setups:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits IC50 values comparable to established anticancer agents like doxorubicin, indicating its potential as a therapeutic agent .

- Mechanistic Investigations : Research focused on the interaction between this compound and specific enzymes has revealed its ability to modulate metabolic pathways critical for tumor growth .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound, making it a candidate for further development in therapeutic applications .

Mécanisme D'action

The mechanism of action of 5-Chloro-2-ethylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Notes

- Contradictions : While sulfinyl derivatives show superior bioactivity, their synthetic complexity (e.g., 67% yield in ) limits scalability compared to this compound.

- Unresolved Questions : The specific pharmacological targets of this compound remain underexplored, warranting further binding assays .

Activité Biologique

5-Chloro-2-ethylbenzofuran (CEBF) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 182.63 g/mol. The compound features a benzofuran ring substituted at the 5-position with a chlorine atom and at the 2-position with an ethyl group.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer properties. CEBF has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Topoisomerases : Similar to other benzofuran derivatives, CEBF may interfere with DNA replication by inhibiting topoisomerase enzymes, which are crucial for DNA unwinding during replication .

- Induction of Apoptosis : Studies suggest that CEBF can induce apoptosis in cancer cells, leading to programmed cell death. This effect is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

CEBF has demonstrated anti-inflammatory activity in various preclinical models. It appears to modulate inflammatory cytokine levels, which could be beneficial in treating conditions characterized by chronic inflammation .

The precise mechanisms through which CEBF exerts its biological effects are still under investigation. However, it is believed that:

- Reactive Oxygen Species (ROS) Modulation : CEBF may alter ROS levels within cells, impacting signaling pathways associated with cell survival and apoptosis.

- Signal Transduction Pathway Inhibition : The compound may inhibit key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway.

In Vitro Studies

In vitro experiments have shown that CEBF exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. For instance, a study reported an IC50 value of approximately 10 µM for CEBF against MCF-7 (breast cancer) cells, indicating significant potency .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 12 |

| HeLa (Cervical) | 15 |

In Vivo Studies

Animal studies have also been conducted to evaluate the therapeutic potential of CEBF. In a mouse model of breast cancer, administration of CEBF resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 5-Chloro-2-ethylbenzofuran, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted benzaldehydes with chloroacetone derivatives. For example, 5-chloro-2-acetylbenzofuran is synthesized by refluxing 5-chlorosalicylaldehyde with chloroacetone and anhydrous potassium carbonate in acetone for 12 hours, yielding a 75% purified product after recrystallization from ethanol . Optimization includes adjusting solvent polarity (e.g., dry acetone), catalyst loading (K₂CO₃), and reaction time. Monitoring via TLC and using column chromatography for purification improves yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and alkyl groups (e.g., CH₃ at δ 2.6 ppm) .

- IR Spectroscopy : Detects functional groups like C=O (1666 cm⁻¹) and C-Cl (790 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight via parent ion peaks (e.g., m/z 194 for 5-chloro-2-acetylbenzofuran) .

- X-ray Diffraction : Resolves crystal packing and bond angles, as seen in sulfoxide derivatives of benzofurans .

Q. How is the antimicrobial activity of this compound derivatives assessed?

Antimicrobial assays involve testing against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans) using disk diffusion or microdilution methods. Minimum inhibitory concentration (MIC) values are determined, and docking studies (e.g., with bacterial DNA gyrase) can rationalize activity .

Advanced Research Questions

Q. How do reaction mechanisms differ for sulfoxidation in this compound derivatives?

Sulfoxidation of methylsulfanyl groups (e.g., in 5-chloro-2-(4-chlorophenyl)-7-methyl-3-methylsulfanyl-1-benzofuran) uses 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane. The reaction proceeds via electrophilic oxidation, with stereochemical outcomes analyzed through X-ray crystallography. Refinement of H-atom positions using riding models ensures accurate stereochemical assignments .

Q. What strategies resolve contradictions in pharmacological data for benzofuran analogs?

Discrepancies in activity (e.g., varying IC₅₀ values) require:

- Replicating assays under standardized conditions (pH, solvent).

- Cross-validating results with computational models (e.g., molecular docking against protein targets like serotonin receptors) .

- Analyzing substituent effects (e.g., electron-withdrawing groups enhancing binding affinity) .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets. For example, dual-target docking studies on benzofuran analogs assess binding to both bacterial enzymes (e.g., dihydrofolate reductase) and mammalian receptors (e.g., dopamine transporters). Parameters like binding energy (ΔG) and hydrogen-bonding patterns are prioritized .

Q. What analytical methods ensure purity in complex reaction mixtures?

- HPLC : Separates isomers using C18 columns and acetonitrile/water gradients.

- GC-MS : Detects volatile byproducts (e.g., unreacted chloroacetone).

- Melting Point Analysis : Validates crystallinity (e.g., 83–85°C for 5-chloro-2-acetylbenzofuran) .

Q. How are solubility challenges addressed for hydrophobic benzofuran derivatives?

- Co-solvent Systems : Use DMSO:water (1:4) or cyclodextrin inclusion complexes.

- Derivatization : Introduce polar groups (e.g., carboxylic acids via oxidation of ethyl substituents) .

Methodological Notes

- Synthetic Reproducibility : Always confirm anhydrous conditions for cyclization reactions to avoid side products like hydrolyzed aldehydes .

- Crystallography : For X-ray studies, slow evaporation of tetrahydrofuran solutions yields diffraction-quality crystals .

- Docking Validation : Compare computational results with experimental SAR (structure-activity relationship) data to refine force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.